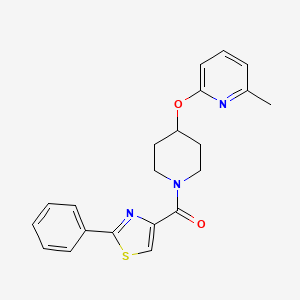
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone , also referred to as a quinazolinone derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- IUPAC Name : 3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one
Structural Representation
The compound's structure is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a phenylthiazole group, which may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : It has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. In vitro studies demonstrated that derivatives of thiazoles, including this compound, displayed significant growth inhibitory activity against several human cancer cell lines, including glioma cells .
- Antimicrobial Activity : The compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.
- Cytotoxic Effects : Studies have indicated that the compound can induce cytostatic effects in cancer cells, independent of their intrinsic resistance to pro-apoptotic stimuli .
In Vitro Studies
A study assessed the in vitro growth inhibitory activity of thiazole derivatives on a panel of six human cancer cell lines. The results revealed that compounds similar to this compound exhibited approximately ten times greater inhibitory activity than perillyl alcohol, which is known for its anticancer properties .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the 6-methylpyridine and thiazole groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C20H24N2O4S | Anticancer | |
| Compound B | C19H22N2O4S | Antimicrobial | |
| Compound C | C18H20N2O5S | Cytotoxic |
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for potential applications in:
- Cancer Therapy : Due to its ability to inhibit key oncogenic pathways.
- Infectious Diseases : As an antimicrobial agent.
- Pharmaceutical Development : As a lead compound for synthesizing novel therapeutics.
特性
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZGCRJXJYGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














